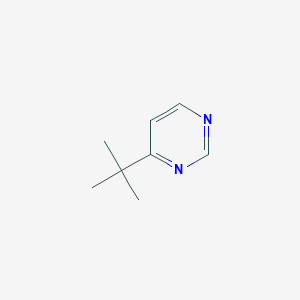

4-Tert-butylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Tert-butylpyrimidine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Solar Energy Technologies

4-Tert-butylpyridine (TBP), closely related to 4-tert-butylpyrimidine, has been extensively studied for its role in enhancing the efficiency of solar cells, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).

- Additive in Electrolytes : TBP is used as an additive in the electrolytes of DSSCs, where it helps to suppress charge recombination and improve the overall efficiency of the cells. Studies have shown that the introduction of TBP can enhance the power conversion efficiencies (PCEs) of perovskite solar cells significantly, from 6.71% to 10.62%, representing a 58% increase in performance .

- Hole Transport Layer Material : In PSCs, TBP serves as a hole transport layer (HTL) material. Its inclusion improves the uniformity of the HTL and prevents the accumulation of lithium salts, which can degrade performance. Research indicates that TBP functions effectively as a morphological controller for HTLs, enhancing charge extraction and stability .

- Quasi-Fermi Level Adjustment : TBP has also been shown to influence the quasi-Fermi levels of titanium dioxide (TiO2) films used in solar cells, allowing for better control over the electronic properties of the devices .

Pharmaceutical Applications

While less common than its applications in photovoltaics, this compound derivatives have potential therapeutic uses:

- Anti-inflammatory Activity : Compounds derived from tert-butylpyridine structures have been synthesized and tested for anti-inflammatory properties. These compounds showed promising results in reducing inflammation in animal models, indicating potential for further development as therapeutic agents .

- Cancer Research : Pyrimidine derivatives are being explored for their roles in cancer treatment. Certain compounds demonstrate inhibitory effects on key enzymes involved in cancer progression, suggesting that modifications involving tert-butyl groups may enhance their efficacy .

Data Tables

The following tables summarize key findings related to the applications of 4-tert-butylpyridine and its derivatives.

| Application Area | Description | Performance Metrics |

|---|---|---|

| Dye-Sensitized Solar Cells | Used as an electrolyte additive to reduce charge recombination | PCE increased from 6.71% to 10.62% |

| Perovskite Solar Cells | Functions as a hole transport layer material | Improved HTL uniformity; enhanced charge extraction |

| Pharmaceuticals | Anti-inflammatory compounds derived from pyridine structures | Inhibition rates between 39% to 54% |

| Cancer Treatment | Potential inhibitors for cancer-related enzymes | Efficacy under investigation |

Case Study 1: Enhancing Perovskite Solar Cell Efficiency

A study investigated the role of TBP in planar CH₃NH₃PbI₃ perovskite solar cells. The introduction of TBP not only improved crystallinity but also significantly enhanced PCE by optimizing the HTL morphology and reducing charge recombination losses .

Case Study 2: Anti-inflammatory Compound Development

Research focused on synthesizing new tert-butyl-substituted phenylcarbamate derivatives revealed their potential anti-inflammatory effects through rigorous testing protocols. The compounds were evaluated against standard anti-inflammatory drugs, showing comparable efficacy and paving the way for future therapeutic developments .

化学反应分析

Base-Catalyzed Reactions

TTBP, a hindered pyrimidine derivative, is extensively used as a non-nucleophilic base in glycosylation reactions and vinyl triflate synthesis . By analogy:

-

4-tert-butylpyrimidine may act as a sterically hindered base in organic transformations, such as deprotonation or catalysis, though its efficacy would depend on substituent positioning.

-

In glycosylation, TTBP improves reaction efficiency by minimizing side reactions; similar applications for this compound could involve stabilizing intermediates via hydrogen-bonding or steric shielding .

Electrophilic Substitution

Pyrimidines typically undergo electrophilic substitution at positions activated by electron-donating groups. For This compound :

-

The tert-butyl group at position 4 directs electrophiles to positions 2, 5, or 6 due to its electron-donating inductive effect.

-

Halogenation : Likely occurs at positions ortho or para to the tert-butyl group (e.g., chlorination with POCl₃, as seen in 4-tert-butylpyridine derivatives ).

-

Nitration/Sulfonation : Requires strong acidic conditions; steric hindrance from the tert-butyl group may reduce reactivity compared to unsubstituted pyrimidine.

Coordination Chemistry

Pyrimidine derivatives often serve as ligands in coordination complexes. For example:

-

TTBP’s steric bulk stabilizes metal centers in catalytic systems .

-

This compound could coordinate transition metals (e.g., Ni, Mo, W) via its nitrogen atoms, forming complexes analogous to Mo₆S₈(4-tert-butylpyridine)₆ . Such complexes might exhibit redox activity or catalytic properties.

Redox Reactions

-

Oxidation : Pyrimidine N-oxides are common products. For 4-tert-butylpyridine, oxidation with peracetic acid yields N-oxide intermediates . A similar pathway for This compound would require peracid or ozone treatment.

-

Reduction : Hydrogenation could saturate the pyrimidine ring, though the tert-butyl group’s stability under such conditions needs verification.

Table 1: Potential Reactions of this compound

Degradation and Stability

属性

CAS 编号 |

3438-47-9 |

|---|---|

分子式 |

C8H12N2 |

分子量 |

136.19 g/mol |

IUPAC 名称 |

4-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-6-10-7/h4-6H,1-3H3 |

InChI 键 |

MFTBXLQLZDEFDK-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=NC=NC=C1 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。